4-Chloro-2'-(thiomethyl)benzophenone
Overview
Description
4-Chloro-2’-(thiomethyl)benzophenone is an organic compound with the molecular formula C14H11ClOS It is a derivative of benzophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a thiomethyl group at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-(thiomethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2-thiomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme: [ \text{4-chlorobenzoyl chloride} + \text{2-thiomethylbenzene} \xrightarrow{\text{AlCl}_3} \text{4-Chloro-2’-(thiomethyl)benzophenone} ]
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2’-(thiomethyl)benzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’-(thiomethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzophenones
Scientific Research Applications
4-Chloro-2’-(thiomethyl)benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2’-(thiomethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The chlorine and thiomethyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.
2’-Methylbenzophenone: Lacks the chlorine atom, affecting its binding affinity and reactivity.
4-Methyl-2’-(thiomethyl)benzophenone: Substituted with a methyl group instead of chlorine, altering its chemical and biological properties.
Uniqueness
4-Chloro-2’-(thiomethyl)benzophenone is unique due to the presence of both chlorine and thiomethyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and as a valuable compound in scientific research.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylsulfanylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDUVNDYNEFMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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